2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(5-fluoro-1,3-benzothiazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3-4,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMGULDQJVXPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a fluorinated carboxylic acid or its derivatives under acidic conditions. This reaction forms the core benzothiazole structure with a fluorine atom at the 5-position.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced by reacting the benzothiazole intermediate with an appropriate alkylating agent, such as ethylamine, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the benzothiazole moiety exhibit significant anticancer properties. The incorporation of a fluorine atom in the structure of 2-(5-fluoro-1,3-benzothiazol-2-yl)ethan-1-amine enhances its biological activity. Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies suggest that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antibiotics . The presence of the benzothiazole ring is believed to contribute to its ability to disrupt bacterial cell membranes.
Polymer Additives
In materials science, this compound is being explored as an additive in polymer formulations. Its unique chemical structure allows it to enhance the thermal stability and mechanical properties of polymers. Research indicates that incorporating this compound into polycarbonate matrices improves impact resistance and heat deflection temperatures .
Fluorescent Probes
The compound's fluorescence properties make it suitable for use as a fluorescent probe in biological imaging. It can be utilized to label specific biomolecules, allowing researchers to track cellular processes in real-time. Studies have demonstrated its effectiveness in labeling proteins and nucleic acids, facilitating advanced imaging techniques .
Case Studies
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 5-position enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Electronic Modifications
- Fluorine vs. Trifluoromethyl : The 5-F substituent in the target compound provides moderate electron-withdrawing effects, while the 5-CF₃ group in its analog () introduces stronger electron withdrawal and higher lipophilicity. This may enhance membrane permeability but reduce aqueous solubility .
- Benzothiazole vs.
Biological Activity
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine is a compound belonging to the benzothiazole class, characterized by its unique structure that includes a fluorine atom at the 5-position of the benzothiazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C9H10FN2S. The presence of the fluorine atom enhances its lipophilicity and potentially improves its binding affinity to biological targets. This modification often leads to enhanced pharmacokinetic properties compared to non-fluorinated analogs.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown potential in inhibiting various bacterial strains, including multidrug-resistant (MDR) pathogens. For instance, studies have demonstrated that compounds with similar structures can inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Enzyme | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | DNA gyrase | <0.03125 | Potent against Gram-positive bacteria |
| 7a (related compound) | Topo IV | 0.25 | Effective against MDR Staphylococcus aureus |
| 7h (related compound) | GyrB | 4 | Broad-spectrum activity against Gram-negative bacteria |
Anti-inflammatory Effects
The compound's interaction with cyclooxygenase enzymes suggests a mechanism for its anti-inflammatory effects. Molecular docking studies have indicated favorable binding affinities to these enzymes, which are pivotal in inflammatory pathways. This positions this compound as a potential candidate for developing anti-inflammatory agents .
Anticancer Properties
Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. The structural features of benzothiazole derivatives are often linked to their ability to induce apoptosis in cancer cells, making them valuable in cancer research .
The biological activity of this compound is primarily attributed to its ability to bind effectively to specific enzyme targets. The fluorine substitution enhances its electronic properties, improving interaction with biological macromolecules and modulating various biochemical pathways .
Case Studies and Research Findings
Several studies have highlighted the efficacy of benzothiazole derivatives in various biological contexts:
- Study on Antibacterial Activity : A recent study demonstrated that a series of benzothiazole derivatives exhibited low nanomolar activity against both Gram-positive and Gram-negative bacteria, suggesting the potential utility of this compound in treating infections caused by resistant strains .
- In Vivo Efficacy : In vivo studies using mouse models have shown promising results for related compounds in treating infections caused by vancomycin-intermediate Staphylococcus aureus (VISA), indicating the potential clinical relevance of this compound class .
Q & A
Q. Critical Factors :
- Temperature control during cyclization minimizes side reactions (e.g., ring-opening).
- Purification via column chromatography or recrystallization ensures >95% purity.
Basic: How can the molecular structure of this compound be characterized using crystallographic and spectroscopic techniques?
Methodological Answer:
- X-ray Crystallography : Single-crystal XRD with SHELX refinement (e.g., SHELXL-2018) resolves bond lengths, angles, and fluorine positioning. For example, the C–F bond typically measures ~1.35 Å, with deviations indicating electronic effects .
- NMR Spectroscopy :
- ¹H NMR : The ethylamine protons appear as a triplet (δ 2.8–3.2 ppm), while aromatic protons resonate at δ 7.1–8.3 ppm (split due to fluorine coupling) .
- ¹³C NMR : The benzothiazole C2 carbon (adjacent to fluorine) shows deshielding (~160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 211.05) and fragmentation patterns .
Q. Methodological Answer :
- Storage : Store under inert gas (argon/nitrogen) at 2–8°C to prevent amine oxidation. Lyophilized solids remain stable for >12 months .
- Handling : Use gloveboxes for air-sensitive reactions. Aqueous work requires pH control (pH 6–7) to avoid decomposition .
- Waste Management : Neutralize acidic byproducts (e.g., HCl from hydrochloride salts) before disposal. Use certified waste contractors for halogenated organics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
